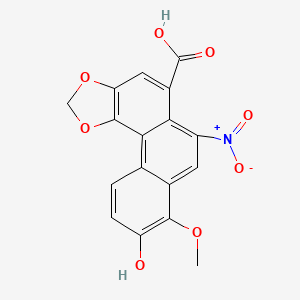

7-Hydroxyaristolochic acid A

Übersicht

Beschreibung

9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxole-5-Carboxylic Acid is an organic heterocyclic compound belonging to the class of aristolochic acids and derivatives . It features a nitrophenanthro[3,4-d][1,3]dioxole ring system substituted at positions 5, 6, and 8 by a carboxyl group, a nitro group, and a methoxy group, respectively .

Vorbereitungsmethoden

The synthesis of 9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxole-5-Carboxylic Acid involves multiple steps, typically starting with the formation of the phenanthro[3,4-d][1,3]dioxole coreThe reaction conditions often involve the use of strong acids, bases, and oxidizing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Nukleophile wie Natriummethoxid . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxol-5-Carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen ihrer Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Auf potenzielle therapeutische Eigenschaften untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkung hauptsächlich durch Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren aus. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an deren aktive Zentren bindet und so den Zugang des Substrats blockiert . Die beteiligten spezifischen Pfade hängen vom biologischen Kontext und den Zielmolekülen ab.

Wirkmechanismus

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecules.

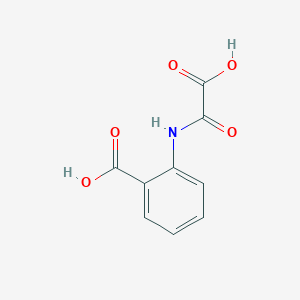

Vergleich Mit ähnlichen Verbindungen

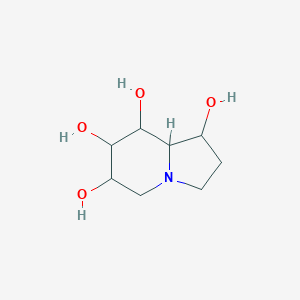

Zu ähnlichen Verbindungen gehören andere Aristolochsäuren und deren Derivate, wie zum Beispiel:

- Aristolochsäure I

- Aristolochsäure II

- 7-Hydroxy-Aristolochsäure A

Im Vergleich zu diesen Verbindungen ist 9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxol-5-Carbonsäure aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht .

Eigenschaften

IUPAC Name |

9-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-15-8-4-10(18(22)23)13-9(17(20)21)5-12-16(26-6-25-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLGCTLOEZZSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

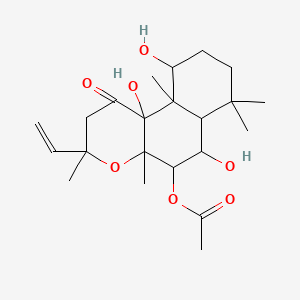

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)

![2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824512.png)